molecular formula C11H22O3 B1195652 2-Ethylhexyl lactate CAS No. 6283-86-9

2-Ethylhexyl lactate

Cat. No.: B1195652
CAS No.: 6283-86-9
M. Wt: 202.29 g/mol
InChI Key: FECDACOUYKFOOP-UHFFFAOYSA-N
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Description

2-Ethylhexyl lactate is an organic compound with the chemical formula C11H22O3. It appears as a colorless or pale yellow liquid with a characteristic ester-like odor. This compound is soluble in most organic solvents and water, exhibiting moderate volatility and excellent chemical stability. It is widely used in various industrial applications, primarily as a solvent and diluent in coatings, cleaners, paints, adhesives, and printing inks .

Preparation Methods

2-Ethylhexyl lactate is typically synthesized through the esterification of lactic acid with 2-ethylhexanol. This reaction can be catalyzed by acids or acidic ionic liquids. The esterification process involves heating lactic acid and 2-ethylhexanol in the presence of a catalyst, often under reflux conditions, to produce this compound and water as a byproduct .

Industrial Production Methods:

Chemical Reactions Analysis

2-Ethylhexyl lactate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze back into lactic acid and 2-ethylhexanol.

    Oxidation: This compound can be oxidized under specific conditions to produce corresponding carboxylic acids and aldehydes.

    Substitution: It can participate in nucleophilic substitution reactions where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles like amines or alcohols under appropriate conditions.

Major Products:

Scientific Research Applications

2-Ethylhexyl lactate has a wide range of applications in scientific research and industry:

Mechanism of Action

The mechanism of action of 2-ethylhexyl lactate primarily involves its role as a solvent and plasticizer. It interacts with various molecular targets by dissolving or dispersing other compounds, thereby facilitating chemical reactions or enhancing the properties of materials. In biological systems, it can act as a carrier for active ingredients, improving their solubility and bioavailability .

Comparison with Similar Compounds

2-Ethylhexyl lactate stands out due to its unique combination of high boiling point, chemical stability, and compatibility with various industrial applications, making it a versatile and valuable compound in both research and industry.

Properties

IUPAC Name

2-ethylhexyl 2-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O3/c1-4-6-7-10(5-2)8-14-11(13)9(3)12/h9-10,12H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FECDACOUYKFOOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC(=O)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4042333
Record name Propanoic acid, 2-hydroxy-, 2-ethylhexyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6283-86-9
Record name 2-Ethylhexyl lactate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6283-86-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-Ethylhexyl lactate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC7737
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7737
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Record name Propanoic acid, 2-hydroxy-, 2-ethylhexyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4042333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethylhexyl lactate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.913
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-ETHYLHEXYL LACTATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7GY6603OJ
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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